molecular formula C12H12Cl3FN2O B5814585 1-(4-fluorophenyl)-4-(trichloroacetyl)piperazine

1-(4-fluorophenyl)-4-(trichloroacetyl)piperazine

Cat. No. B5814585
M. Wt: 325.6 g/mol
InChI Key: WCJXUBHXKKSBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-(trichloroacetyl)piperazine, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

1-(4-fluorophenyl)-4-(trichloroacetyl)piperazine 47,497 acts as a potent agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. When this compound 47,497 binds to the CB1 receptor, it activates a signaling cascade that leads to various physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound 47,497 has been shown to have various biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. This compound 47,497 has also been shown to have analgesic, anxiolytic, and sedative effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-4-(trichloroacetyl)piperazine 47,497 is its potency as a CB1 receptor agonist. This makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of this compound 47,497 is its potential for off-target effects. This compound 47,497 has been shown to interact with other receptors besides the CB1 receptor, which can complicate the interpretation of experimental results.

Future Directions

For research include investigating the potential therapeutic applications of 1-(4-fluorophenyl)-4-(trichloroacetyl)piperazine 47,497, developing more selective CB1 receptor agonists, and investigating the long-term effects of this compound 47,497 on the endocannabinoid system and other physiological processes.

Synthesis Methods

1-(4-fluorophenyl)-4-(trichloroacetyl)piperazine 47,497 can be synthesized through a multistep process starting from 4-fluoroaniline. The first step involves the reaction of 4-fluoroaniline with trichloroacetyl chloride to form 4-fluoro-N-trichloroacetylaniline. This intermediate is then reacted with piperazine to form this compound 47,497.

Scientific Research Applications

1-(4-fluorophenyl)-4-(trichloroacetyl)piperazine 47,497 has been widely used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, mood, appetite, and sleep. This compound 47,497 acts as a potent agonist of the CB1 receptor, which is the primary receptor of the endocannabinoid system. By activating the CB1 receptor, this compound 47,497 can help researchers to better understand the role of the endocannabinoid system in various physiological processes.

properties

IUPAC Name

2,2,2-trichloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3FN2O/c13-12(14,15)11(19)18-7-5-17(6-8-18)10-3-1-9(16)2-4-10/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJXUBHXKKSBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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